Cas no 339094-26-7 (1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile)
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile
- Cyclopentanecarbonitrile, 1-(3,5-dimethoxyphenyl)-
- 1-(3,5-Dimethoxyphenyl)cyclopentane-1-carbonitrile
- SY225723
- A918963
-
- Inchi: 1S/C14H17NO2/c1-16-12-7-11(8-13(9-12)17-2)14(10-15)5-3-4-6-14/h7-9H,3-6H2,1-2H3
- InChI Key: XOKSFPBKNABGTF-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)C1(C#N)CCCC1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 289
- XLogP3: 2.9
- Topological Polar Surface Area: 42.2
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778182-1g |
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile |
339094-26-7 | 95% | 1g |
$790 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587259-1g |
1-(3,5-Dimethoxyphenyl)cyclopentane-1-carbonitrile |
339094-26-7 | 98% | 1g |
¥8568.00 | 2024-05-18 | |
| eNovation Chemicals LLC | D778182-1g |
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile |
339094-26-7 | 95% | 1g |
$790 | 2025-02-27 | |
| eNovation Chemicals LLC | D778182-1g |
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile |
339094-26-7 | 95% | 1g |
$790 | 2025-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY225723-1g |
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile |
339094-26-7 | ≥95% | 1g |
¥6120.00 | 2025-04-15 |
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile Suppliers
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile
Research Update on 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile (CAS: 339094-26-7) in Chemical Biology and Pharmaceutical Applications
1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile (CAS: 339094-26-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopentane ring substituted with a carbonitrile group and a 3,5-dimethoxyphenyl moiety, serves as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzymatic activity, particularly in the context of kinase inhibition and GPCR targeting, making it a promising candidate for drug discovery efforts.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a scaffold for developing selective kinase inhibitors. Researchers employed structure-activity relationship (SAR) analysis to optimize the molecule's interactions with ATP-binding sites, demonstrating enhanced selectivity for specific kinase isoforms. The study highlighted that modifications at the carbonitrile position could significantly alter binding affinity, with the 3,5-dimethoxy substitution pattern contributing to improved pharmacokinetic properties. These findings suggest potential applications in oncology, particularly for cancers driven by dysregulated kinase signaling pathways.
In neuropharmacology, recent preclinical research has examined 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile's effects on neurotransmitter systems. A 2024 paper in ACS Chemical Neuroscience reported its activity as a modulator of serotonin receptors, with particular affinity for 5-HT2A and 5-HT2C subtypes. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity (calculated logP of 2.8) and molecular weight (245.3 g/mol), positions it as a valuable lead compound for CNS-targeted therapeutics. Ongoing studies are exploring its potential in treating mood disorders and neurodegenerative conditions.
The compound's synthetic versatility has also been demonstrated in recent methodological advances. A 2023 Organic Letters publication detailed an improved synthetic route employing palladium-catalyzed cyanation, achieving higher yields (82% vs previous 65%) and better purity (>99% by HPLC). This methodological improvement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation. The optimized protocol reduces byproduct formation and eliminates the need for chromatographic purification in most cases, representing a significant advancement for industrial applications.
Emerging safety data from toxicological studies indicate favorable preliminary profiles. Acute toxicity testing in rodent models showed an LD50 > 500 mg/kg, with no observed neurotoxicity at therapeutic doses. Metabolic studies using human liver microsomes revealed primarily O-demethylation as the major metabolic pathway, with good stability (t1/2 > 120 minutes). These characteristics, combined with its synthetic accessibility, make 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile an attractive candidate for further preclinical development across multiple therapeutic areas.
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